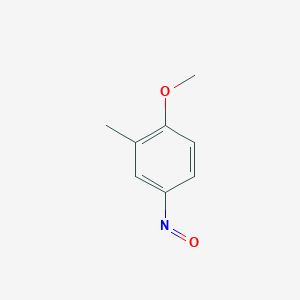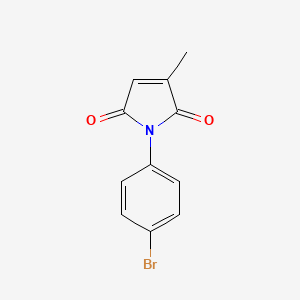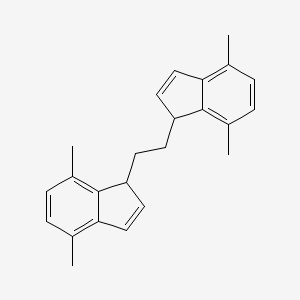
1H-Indene, 1,1'-(1,2-ethanediyl)bis[4,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.35692 . This compound is part of the indene family, which is known for its unique structure and reactivity. The presence of the ethanediyl bridge and the dimethyl groups at the 4 and 7 positions of the indene rings contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethylindene with ethylene dibromide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to form the desired product .
Análisis De Reacciones Químicas
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand in metal-catalyzed reactions. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used as an intermediate in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding can facilitate various chemical transformations, including hydrogenation, polymerization, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparación Con Compuestos Similares
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be compared with other similar compounds, such as benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis- and benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-. These compounds share similar structural features, such as the presence of an ethanediyl bridge and methyl groups. the specific positioning of the methyl groups and the nature of the aromatic rings can lead to differences in their chemical reactivity and applications. For example, the presence of additional methyl groups in 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can enhance its steric hindrance and influence its reactivity in certain chemical reactions .
Propiedades
Número CAS |
153107-27-8 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-[2-(4,7-dimethyl-1H-inden-1-yl)ethyl]-4,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-5-7-17(3)23-19(11-13-21(15)23)9-10-20-12-14-22-16(2)6-8-18(4)24(20)22/h5-8,11-14,19-20H,9-10H2,1-4H3 |
Clave InChI |
GCZYAOLYVIHWLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(C2=C(C=C1)C)CCC3C=CC4=C(C=CC(=C34)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


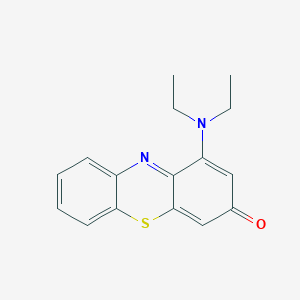
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
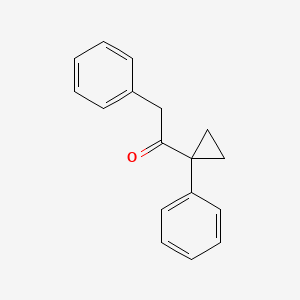
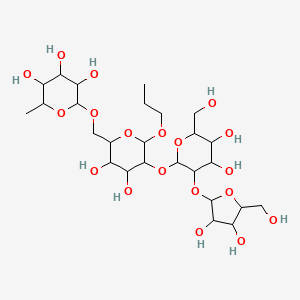
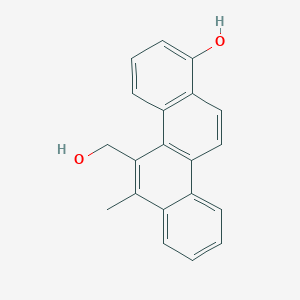
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
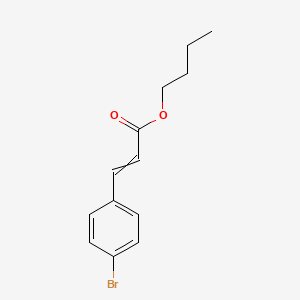
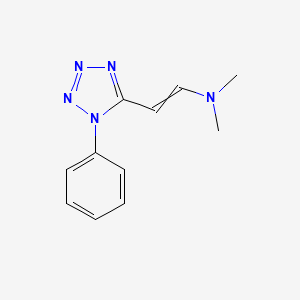
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)
